5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring and a chlorinated hydroxy methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, potentially yielding alcohol derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolone ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are being explored for their potential anti-inflammatory and anticancer properties. The presence of the hydroxy and methoxy groups in the aromatic ring enhances its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The thiazolone ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The aromatic ring, with its hydroxy and methoxy substituents, can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-OXO-1,3-THIAZOLAN-4-ONE: Contains an oxo group instead of a thioxo group, potentially altering its chemical properties.
Uniqueness
The presence of the chlorine atom and the thioxo group in 5-[(Z)-1-(5-CHLORO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S2/c1-16-7-4-6(12)2-5(9(7)14)3-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)/b8-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTYSWPXHYFXRQ-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=S)S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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